molecular formula C13H9ClO2 B126723 3-Chloro-4'-hydroxybenzophenone CAS No. 61002-52-6

3-Chloro-4'-hydroxybenzophenone

Cat. No.: B126723
CAS No.: 61002-52-6
M. Wt: 232.66 g/mol
InChI Key: RFARANORDJNAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenofibric Acid intermediate.

Scientific Research Applications

Environmental Impact and Reproductive Toxicity

  • 3-Chloro-4'-hydroxybenzophenone, related to benzophenone-3 (BP-3), a common ultraviolet filter, has raised concerns about reproductive toxicity. Studies in humans and animals indicate that high levels of BP-3 exposure could affect birth weight and gestational age in males, and cause changes in steroidogenic genes in fish. In rats, changes in sperm density and estrous cycle were observed (Ghazipura et al., 2017).

Chemical Synthesis and Applications

  • A study on the synthesis of hydroxybenzophenones, which are crucial in the pharmaceutical and fine chemical industries, demonstrated that cesium substituted dodecatungstophosphoric acid supported on K-10 clay is highly effective for producing 4-hydroxybenzophenone (Yadav & George, 2008).
  • Another study involved synthesizing 2-hydroxybenzophenone derivatives from 2,4-dihydroxybenzophenone using a 4-O-alkylation process (Zakrzewski & Szymanowski, 1999).

Luminescent Properties and Applications

  • Research on luminescent europium-based nonanuclear clusters using modified 2-hydroxybenzophenone ligands showed these complexes emit typical Eu(3+) ion emissions under visible light. This study highlights the potential for developing materials with tunable luminescent efficiencies (Zhang et al., 2013).

Environmental Degradation

  • A study on the degradation of 4-hydroxybenzophenone, a toxic compound used in pharmaceuticals, using PbO2 electrodes modified with graphene oxide, showed enhanced performance compared to unmodified electrodes. This indicates potential applications in environmental remediation (Fang et al., 2021).

Safety and Hazards

3-Chloro-4’-hydroxybenzophenone may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

The organic benzophenone derivatives, including 3-Chloro-4’-hydroxybenzophenone, have excellent applications in nonlinear optical (NLO) devices, ultraviolet protection products, cosmetic ingredients for ultraviolet absorption, photoinitiators for photopolymerization, dyes, and chemical synthesis . They are also used as intermediators for the synthesis of drugs .

Mechanism of Action

Target of Action

3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .

Mode of Action

The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .

Biochemical Pathways

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .

Result of Action

The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .

Action Environment

The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .

Properties

IUPAC Name

(3-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARANORDJNAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486255
Record name 3-Chlorophenyl 4-hydroxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61002-52-6
Record name 3-Chlorophenyl 4-hydroxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4'-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
3-Chloro-4'-hydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
3-Chloro-4'-hydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
3-Chloro-4'-hydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
3-Chloro-4'-hydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
3-Chloro-4'-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.